molecular formula C11H11Cl2O4- B594581 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate CAS No. 103564-78-9

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B594581
CAS No.: 103564-78-9
M. Wt: 278.105
InChI Key: LBQCXKHXVMYCJF-UHFFFAOYSA-M
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Description

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C11H12Cl2O4 It is characterized by the presence of a hydroxyl group, an ester group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetic acid or 2-(2,4-dichlorophenoxy)acetone.

    Reduction: Formation of 2-hydroxypropyl 2-(2,4-dichlorophenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug.

    Industry: Utilized in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2-Hydroxyethyl 2-(2,4-dichlorophenoxy)acetate: Another ester derivative with a different alcohol moiety.

    2-Methoxypropyl 2-(2,4-dichlorophenoxy)acetate: A compound with a methoxy group instead of a hydroxyl group.

Uniqueness

2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its dichlorophenoxy moiety provides herbicidal activity, making it valuable in agricultural applications.

Properties

IUPAC Name

2-hydroxypropyl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O4/c1-7(14)5-17-11(15)6-16-10-3-2-8(12)4-9(10)13/h2-4,7,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKHPLAXHJZZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908475
Record name 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53466-77-6, 103564-78-9
Record name 2-Hydroxypropyl 2-(2,4-dichlorophenoxy)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053466776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103564789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropyl (2,4-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYPROPYL 2-(2,4-DICHLOROPHENOXY)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7GDQ4T9AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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